
20-Desethyl-20-methyl-10-hydroxy-7-ethylcamptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Desethyl-20-methyl-10-hydroxy-7-ethylcamptothecin: is a derivative of camptothecin, an antitumor alkaloid. This compound is an intermediate in the synthesis of irinotecan hydrochloride, a DNA topoisomerase inhibitor used in cancer treatment. The molecular formula of this compound is C21H18N2O5, and it has a molecular weight of 378.38 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Desethyl-20-methyl-10-hydroxy-7-ethylcamptothecin involves multiple steps, starting from camptothecin. The process includes selective de-ethylation and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired modifications on the camptothecin scaffold.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 20-Desethyl-20-methyl-10-hydroxy-7-ethylcamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in medicinal chemistry.
Scientific Research Applications
Chemistry: 20-Desethyl-20-methyl-10-hydroxy-7-ethylcamptothecin is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of irinotecan hydrochloride, a potent anticancer agent.
Biology: In biological research, this compound is studied for its interactions with DNA topoisomerase enzymes. It helps in understanding the mechanisms of enzyme inhibition and the development of new therapeutic agents.
Medicine: The primary application of this compound is in the field of oncology. It is a key intermediate in the synthesis of irinotecan hydrochloride, which is used in the treatment of various cancers, including colorectal cancer.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of irinotecan hydrochloride. It is also explored for its potential in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
20-Desethyl-20-methyl-10-hydroxy-7-ethylcamptothecin exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication and transcription. The compound stabilizes the complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is crucial for its anticancer activity and forms the basis for its use in chemotherapy.
Comparison with Similar Compounds
Camptothecin: The parent compound from which 20-Desethyl-20-methyl-10-hydroxy-7-ethylcamptothecin is derived.
Irinotecan Hydrochloride: A derivative of this compound, used as an anticancer agent.
Topotecan: Another camptothecin derivative with similar mechanisms of action but different clinical applications.
Uniqueness: this compound is unique due to its specific modifications, which enhance its solubility and bioavailability compared to camptothecin. These properties make it a valuable intermediate in the synthesis of irinotecan hydrochloride, providing improved therapeutic outcomes.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
10-ethyl-7,19-dihydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H18N2O5/c1-3-11-12-6-10(24)4-5-16(12)22-18-13(11)8-23-17(18)7-15-14(19(23)25)9-28-20(26)21(15,2)27/h4-7,24,27H,3,8-9H2,1-2H3 |
InChI Key |
HUWAURCYXJIOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(C)O)C2=NC5=C1C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)


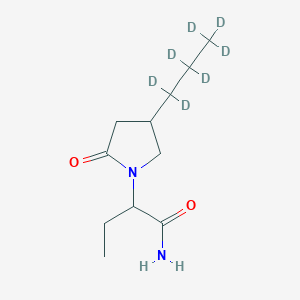


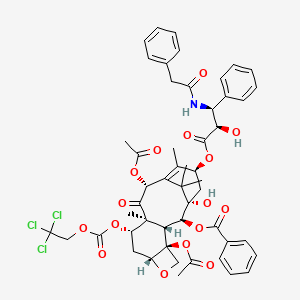
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
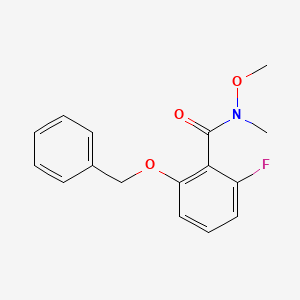

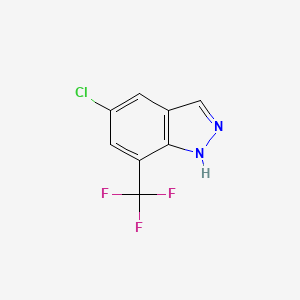
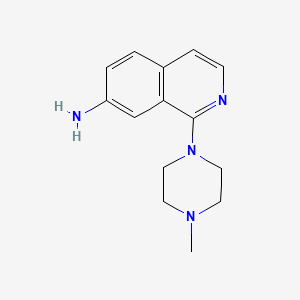
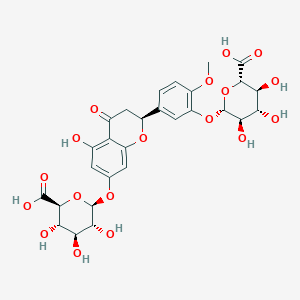
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
